molecular formula C11H15ClN2O4S B13637743 (S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride

Cat. No.: B13637743
M. Wt: 306.77 g/mol
InChI Key: RPCSFTDXVDVBBL-PPHPATTJSA-N
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Description

(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a phenyl ring substituted at the para position with a vinylsulfonamido group (-SO₂-NH-CH₂-CH₂). The compound’s S-configuration at the α-carbon ensures stereospecific interactions in biological systems. The hydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula

C11H15ClN2O4S

Molecular Weight

306.77 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(ethenylsulfonylamino)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C11H14N2O4S.ClH/c1-2-18(16,17)13-9-5-3-8(4-6-9)7-10(12)11(14)15;/h2-6,10,13H,1,7,12H2,(H,14,15);1H/t10-;/m0./s1

InChI Key

RPCSFTDXVDVBBL-PPHPATTJSA-N

Isomeric SMILES

C=CS(=O)(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C=CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the direct sulfonylation of olefins and alkynes . Another approach involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. The use of mild oxidative conditions to induce the elimination of an α-selenoether masking group is one such method . This approach complements traditional synthetic methods and typically yields the desired product in high purity without requiring extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The vinyl sulfonamide group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The compound can participate in substitution reactions, particularly at the vinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often occur under mild conditions to preserve the integrity of the vinyl sulfonamide group .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl sulfonamide group can lead to the formation of sulfonic acids, while reduction can yield sulfonamides.

Scientific Research Applications

(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride involves the irreversible modification of target proteins. The vinyl sulfonamide group reacts with nucleophilic residues, such as cysteine, in the active site of enzymes, leading to the formation of a covalent bond . This modification can inhibit the enzyme’s activity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects on molecular weight, hydrophobicity, and electronic properties:

Compound Name (CAS No.) Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (Not listed in evidence) 4-(vinylsulfonamido) C₁₁H₁₅ClN₂O₃S (estimated) ~310 (estimated) Covalent reactivity via vinyl sulfonamide; moderate solubility due to HCl salt
(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid HCl (126312-63-8) 4-hydroxy, 2,6-dimethyl C₁₁H₁₅NO₃·HCl 245.70 Increased hydrophobicity (methyl groups); potential for hydrogen bonding (hydroxy)
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl (132732-79-7) 4-fluoro, 3-hydroxy C₉H₉ClFNO₃ 233.63 Enhanced metabolic stability (F); hydrogen bonding (hydroxy)
(S)-2-Amino-3-[4-(phenyldiazenyl)phenyl]propanoic acid HCl (2137036-84-9) 4-phenyldiazenyl (-N=N-Ph) C₁₅H₁₆ClN₃O₂ 305.76 π-Stacking potential (azo group); reduced solubility due to bulk
(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid HCl (921609-34-9) 4-trifluoromethoxy (-O-CF₃) C₁₀H₁₁ClF₃NO₃ 285.65 High lipophilicity (CF₃); electron-withdrawing effects
(S)-2-Amino-3-(4-ethynylphenyl)propanoic acid HCl (188640-63-3) 4-ethynyl (-C≡CH) C₁₁H₁₀ClNO₂ 223.66 Rigidity (sp-hybridization); potential for click chemistry

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in , -F in ) stabilize negative charges, influencing binding to targets like enzymes or receptors.
  • Reactivity: The target compound’s vinylsulfonamido group enables covalent interactions, unlike the non-reactive methyl or hydroxy groups in analogs . Ethynyl () and tetrazine () groups offer orthogonal reactivity for bioconjugation.

Structural Motifs and Binding Affinity

Evidence from docking studies () suggests that hydrophobic enclosure and hydrogen-bonding motifs significantly enhance binding affinity. For example:

  • The target compound’s vinylsulfonamido group could form hydrogen bonds with protein residues in a hydrophobic pocket, mimicking the "neutral-neutral single hydrogen bonds" described in .
  • Methyl-substituted analogs () may achieve better enclosure in lipophilic pockets, while polar groups (e.g., -OH in ) could disrupt this effect unless paired with complementary residues.

Biological Activity

(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN O4S
  • Molecular Weight : 303.76 g/mol
  • CAS Number : [Not available in search results]

The compound features a vinylsulfonamide group attached to a phenyl ring, which is significant for its biological activity.

  • Antagonistic Properties : Research indicates that compounds with similar structures exhibit antagonist activity on various receptors, including EP3 receptors, which are involved in inflammatory responses and pain signaling .
  • Binding Affinity : The compound's analogs have shown binding affinity to specific targets, suggesting potential applications in modulating receptor activity .
  • In Vivo Efficacy : Studies have demonstrated the in vivo efficacy of related compounds in animal models, highlighting their therapeutic potential .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data for this compound is limited, related compounds have been evaluated for their stability in liver microsomes and overall metabolic profiles .

Synthesis and Evaluation

Several studies have synthesized analogs of this compound to evaluate their biological activities:

  • Study 1 : A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and tested for their receptor binding affinities and antagonist activities. Results indicated significant interactions with EP receptors .
  • Study 2 : Another study focused on the synthesis of new β-amino acids with thiazole and phenyl substituents. Some derivatives exhibited antimicrobial activity, showcasing the diverse biological potential of structurally related compounds .

Comparative Analysis Table

Compound NameBiological ActivityMechanismReference
This compoundAntagonist activity on EP receptorsReceptor binding
3-[Phenyl(1,3-thiazol-2-yl)-aminopropanoic acidsAntimicrobial activityUnknown
3-(2-Aminocarbonylphenyl)propanoic acid analogsIn vivo efficacy in ratsReceptor modulation

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